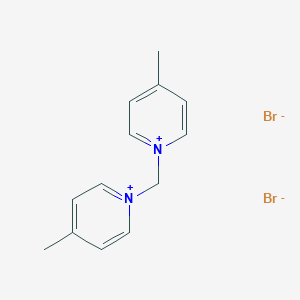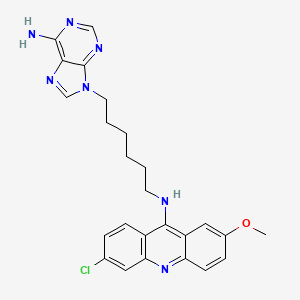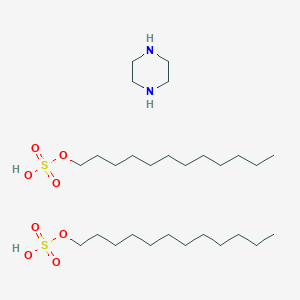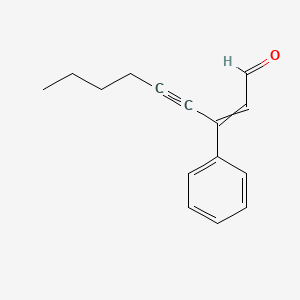
1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: is a chemical compound with the molecular formula C13H16Br2N2 . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide can be synthesized through a reaction between 4-methylpyridine and dibromomethane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2C6H7N+CH2Br2→C13H16Br2N2
Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The bromide ions in the compound can be substituted with other anions such as or using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Silver nitrate in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atoms in the compound can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Methylenebis(4-pyridinium) dibromide
- 1,1’-Methylenebis(4-ethylpyridinium) dibromide
- 1,1’-Methylenebis(4-phenylpyridinium) dibromide
Comparison: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
106942-50-1 |
|---|---|
Molekularformel |
C13H16Br2N2 |
Molekulargewicht |
360.09 g/mol |
IUPAC-Name |
4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C13H16N2.2BrH/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YHJQEOAQVGEECJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)

![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)



![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
